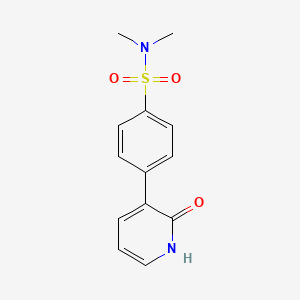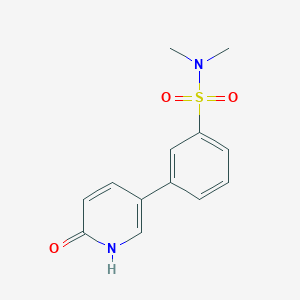
4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, also known as 4-DMSP, is an organic compound that is commonly used in scientific research. It is an aryl sulfonamide derivative and has a molecular formula of C13H14N2O4S. 4-DMSP is a white, crystalline solid with a melting point of 101-104°C and a density of 1.47 g/cm3. 4-DMSP has been used in a variety of scientific research applications, including biochemical and physiological studies, due to its ability to interact with proteins and other biological molecules.
Applications De Recherche Scientifique
4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the structure and function of proteins, as well as to study the effects of drugs on cellular processes. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used to study the effects of environmental toxins on organisms, as well as to study the effects of chemical modifications on proteins.
Mécanisme D'action
4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is an aryl sulfonamide derivative that binds to proteins and other biological molecules. It has been shown to bind to the active sites of enzymes, as well as to the active sites of other proteins, such as receptors. Furthermore, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been shown to modulate the activity of proteins, such as enzymes, by forming a covalent bond with them.
Biochemical and Physiological Effects
4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases, as well as to modulate the activity of receptors. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been shown to affect the expression of genes, as well as to modulate the activity of transcription factors.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in scientific research has several advantages. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is highly specific and has a relatively low toxicity. However, there are some limitations to the use of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in laboratory experiments. It is not as effective at inhibiting the activity of enzymes as other compounds, and it is not as effective at modulating the activity of receptors as other compounds.
Orientations Futures
Given the potential of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in scientific research, there are several possible future directions. One possibility is to further explore the effects of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% on the activity of enzymes and receptors. Additionally, further research could be done to explore the effects of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% on gene expression and transcription factors. Other potential future directions include exploring the use of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in drug discovery and development, as well as exploring its potential in the field of biotechnology.
Méthodes De Synthèse
4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% can be synthesized through a two-step process. In the first step, 4-dimethylaminophenylsulfonyl chloride is reacted with 2-hydroxypyridine in the presence of a base, such as sodium hydroxide, to form 4-(4-dimethylaminophenylsulfonyl)-2-hydroxypyridine. This intermediate is then reacted with dimethyl sulfate in the presence of a base to form 4-(4-N,N-dimethylsulfamoylphenyl)-2-hydroxypyridine.
Propriétés
IUPAC Name |
N,N-dimethyl-4-(2-oxo-1H-pyridin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)12-5-3-10(4-6-12)11-7-8-14-13(16)9-11/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORNLMLXGFZTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














